Benzyl 3-(4-hydroxyphenyl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate and its derivatives can be achieved through multiple chemical reactions, involving esterification, carbopalladation, and other specific organic reactions. One study presents the synthesis of a related compound through the reaction of (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate with (chloromethanetriyl)tribenzene, demonstrating the intricate steps involved in producing such compounds (Chen et al., 2011). Another approach to synthesizing related compounds involves the esterification of phloretin and acetic anhydride, showcasing the diversity of methods to achieve esters of 3-(4-hydroxyphenyl)propanoate (Wang & Xu, 2022).
Molecular Structure Analysis
The molecular structure of Benzyl 3-(4-hydroxyphenyl)propanoate derivatives reveals significant insights into their chemical behavior. For instance, the title compound in one study was linked into chains by intermolecular O—H⋯O hydrogen bonds, highlighting the potential for forming supramolecular structures (Chen et al., 2011). Another study's findings on related compounds emphasize the role of hydrogen bonding and other weak interactions in dictating the molecular conformation and assembly (Wang & Xu, 2022).
Chemical Reactions and Properties
Benzyl 3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, contributing to its versatile chemical properties. The reaction mechanisms often involve transformations that are pivotal in organic synthesis, such as oxygenative and dehydrogenative transformations, which are used in the synthesis of biaryl phenols, showcasing the compound's reactivity towards forming complex structures (Joshi, Nanubolu, & Menon, 2016).
Scientific Research Applications
1. Synthesis of Bio-based Copolyesters
- Summary of Application: Benzyl 3-(4-hydroxyphenyl)propanoate is used in the synthesis of bio-sourced aliphatic–aromatic copolyesters. These copolyesters are synthesized by melt copolymerization of Benzyl 3-(4-hydroxyphenyl)propanoate with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .
- Methods of Application: The synthesis involves Williamson etherification of Benzyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane .
- Results or Outcomes: The weight-average molecular weight (Mw) of the samples varied from 39,300 to 46,200 g/mol, and the molar mass dispersity (Đ) from 2.16 to 2.31. The copolyesters had Tg values of 59–81 °C, and melting points of 161–172 °C. Tensile testing showed that the tensile strength of the copolyesters varied from 45 to 68 MPa, with elongation at break values of 235–343% .
2. Preparation of Rare Earth 3-Benzoylpropanoates and 3-Phenylpropanoates
- Summary of Application: Benzyl 3-(4-hydroxyphenyl)propanoate is used in the preparation of rare earth 3-benzoylpropanoates and 3-phenylpropanoates .
- Methods of Application: The preparation involves metathesis reactions between the corresponding rare earth chloride and the appropriate sodium carboxylate .
- Results or Outcomes: The rare earth complexes favor the formation of carboxylate-bridged 1-D coordination polymers in the solid state .
3. Modulation of Plant Growth and Root System Architecture
- Summary of Application: Benzyl 3-(4-hydroxyphenyl)propanoate, as a component of root exudates, not only functions as a nitrification inhibitor in soil but also modulates plant growth and root system architecture .
- Methods of Application: The exact methods of application are not specified in the source .
- Results or Outcomes: The physiological and molecular mechanisms underlying Benzyl 3-(4-hydroxyphenyl)propanoate-mediated plant growth remain largely unclear .
properties
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXWTUFCSBOGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557478 | |
Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(4-hydroxyphenyl)propanoate | |
CAS RN |
31770-76-0 | |
Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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